molecular formula C20H13BrN4O2 B10944750 2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10944750
M. Wt: 421.2 g/mol
InChI Key: QJACVWBCUWIGOW-UHFFFAOYSA-N
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Description

2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, a triazoloquinazoline core, and a bromophenoxy substituent. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions, where a bromophenol derivative reacts with a suitable leaving group.

    Construction of the Triazoloquinazoline Core: This step involves the cyclization of intermediates containing the triazole and quinazoline moieties, often under high-temperature conditions and in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the triazole or quinazoline moieties, leading to partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromophenoxy group can lead to a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of drug-resistant infections and certain types of cancer.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or cell signaling.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde: Shares the bromophenoxy and furan moieties but lacks the triazoloquinazoline core.

    2-(2-Furanylmethyl)-5-methylfuran: Contains a furan ring but differs in the substituents and overall structure.

    4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Similar triazole and furan components but with different substituents and core structure.

Uniqueness

2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of a furan ring, a triazoloquinazoline core, and a bromophenoxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H13BrN4O2

Molecular Weight

421.2 g/mol

IUPAC Name

2-[5-[(2-bromophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H13BrN4O2/c21-15-6-2-4-8-17(15)26-11-13-9-10-18(27-13)19-23-20-14-5-1-3-7-16(14)22-12-25(20)24-19/h1-10,12H,11H2

InChI Key

QJACVWBCUWIGOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=CC=C5Br

Origin of Product

United States

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